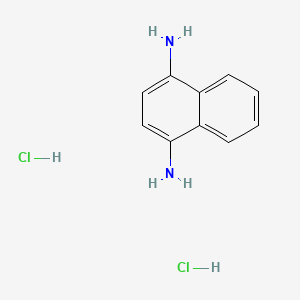

(4-Amino-1-naphthyl)amine dihydrochloride

概要

説明

“(4-Amino-1-naphthyl)amine dihydrochloride” is a compound that is used in various chemical reactions and analyses . It is also known as the Bratton–Marshall reagent, a free base of N - (1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl −), and is used to analyze arylamine type of drugs and as a sensor of many ions/molecules .

Synthesis Analysis

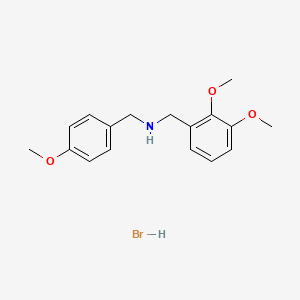

The compound N - [2- [3,4-dimethoxybenzylidene)amino]ethyl] (1-naphthyl)amine (LH), a Schiff base, was synthesized using N - (1-naphthyl)ethylenediamine dihydrochloride (NEDA 2+ .2Cl −) and veratraldehyde from ethanol in the presence of NaHCO 3 at 120 °C for 10 h .Chemical Reactions Analysis

The compound has been used in the synthesis of Schiff bases, which have been used as chemosensors for various ions . It has also been used in the diazotization-coupling spectrophotometric method for the measurement of aromatic amines and nitrite ions .Physical and Chemical Properties Analysis

The compound is a dark green to black crystalline solid . It may be sensitive to prolonged exposure to air and is insoluble in water . It neutralizes acids in exothermic reactions to form salts plus water .科学的研究の応用

Blue-Light-Emitting Materials

A study by Liou et al. (2006) discusses the use of naphthylamine-derived aromatic dicarboxylic acids in the synthesis of high glass-transition temperature (Tg) polymers. These polymers, which include poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s, show promise in the development of blue-light-emitting materials due to their good solubility, mechanical properties, and thermal stability (Liou et al., 2006).

Bacteriological Nitrate Reduction Test

Miller and Neville (1976) evaluated naphthyl compounds as alternatives to alpha-naphthyl amine in bacteriological nitrate reduction tests. Their findings suggest that compounds like N,N,dimethyl-1-naphthylamine and N-1-naphthyl-ethylene-diamine dihydrochloride can effectively detect nitrate reduction in bacterial cultures (Miller & Neville, 1976).

作用機序

Safety and Hazards

The compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The compound has been used to functionalize silver nanoparticles for sensing small biomolecules . Its free base forms charge transfer complexes with π-, σ-, and vacant orbital acceptors which exhibit antibacterial activities . Keeping in mind its fluorescent property, it has been derivatized with different functional groups for spectrofluorimetric determination of different molecules . These applications suggest potential future directions for the use of this compound in various fields of chemistry and biology.

特性

IUPAC Name |

naphthalene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h1-6H,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZYFWWBNGFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)

amine hydrobromide](/img/structure/B3107488.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)